molecular formula C7H11ClN2O3S B12681882 1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- CAS No. 54266-53-4

1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)-

Cat. No.: B12681882
CAS No.: 54266-53-4
M. Wt: 238.69 g/mol
InChI Key: PRIAJVWJTILPTM-POHAHGRESA-N
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Description

1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require ambient temperature and the use of solvents like nitromethane (MeNO2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- involves its interaction with molecular targets such as enzymes or receptors. The chloroethylamino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. This interaction can affect various cellular pathways and processes, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- is unique due to its specific functional groups and the presence of both sulfur and oxygen atoms in the ring

Properties

CAS No.

54266-53-4

Molecular Formula

C7H11ClN2O3S

Molecular Weight

238.69 g/mol

IUPAC Name

[(Z)-(5-methyl-1,3-oxathiolan-4-ylidene)amino] N-(2-chloroethyl)carbamate

InChI

InChI=1S/C7H11ClN2O3S/c1-5-6(14-4-12-5)10-13-7(11)9-3-2-8/h5H,2-4H2,1H3,(H,9,11)/b10-6-

InChI Key

PRIAJVWJTILPTM-POHAHGRESA-N

Isomeric SMILES

CC1/C(=N/OC(=O)NCCCl)/SCO1

Canonical SMILES

CC1C(=NOC(=O)NCCCl)SCO1

Origin of Product

United States

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